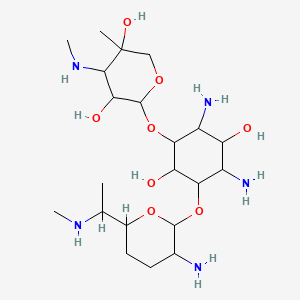

2-Hydroxygentamicin C1

Description

Properties

CAS No. |

60609-40-7 |

|---|---|

Molecular Formula |

C21H43N5O8 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C21H43N5O8/c1-8(25-3)10-6-5-9(22)19(32-10)33-16-11(23)13(27)12(24)17(14(16)28)34-20-15(29)18(26-4)21(2,30)7-31-20/h8-20,25-30H,5-7,22-24H2,1-4H3 |

InChI Key |

VAVZWASKZVXMFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Novel Aminoglycoside: A Technical Guide to the Discovery and Origin of 2-Hydroxygentamicin C1

For Immediate Distribution

[CITY, STATE] – October 26, 2025 – This document provides a comprehensive technical overview of the discovery and origin of 2-Hydroxygentamicin C1, an aminoglycoside antibiotic derived from a unique biosynthetic approach. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of antibiotic discovery, metabolic engineering, and infectious disease.

Executive Summary

This compound is a notable aminoglycoside antibiotic that emerged not from conventional screening of microorganisms, but through a targeted strategy known as mutational biosynthesis. This technique leverages chemically blocked mutants of antibiotic-producing bacteria, which are then supplied with synthetic analogs of the natural biosynthetic intermediates. The discovery of this compound is a seminal example of this approach, demonstrating its utility in generating novel antibiotic structures with potentially altered biological activities. This whitepaper will detail the pioneering discovery, the unique biosynthetic origin, comparative bioactivity data, and the experimental protocols that underpinned this scientific advancement.

Discovery and Origin

The discovery of this compound was reported in 1977 by Rosi, Goss, and Daum.[1] Their work centered on the targeted manipulation of the gentamicin-producing bacterium, Micromonospora purpurea.

The Principle of Mutational Biosynthesis

The core of this discovery lies in the generation of an "idiotrophic" mutant of M. purpurea. This mutant was specifically engineered to be deficient in the biosynthesis of 2-deoxystreptamine, a crucial aminocyclitol building block for the natural gentamicin complex (Gentamicin C1, C1a, and C2).[1] This metabolic block rendered the organism incapable of producing gentamicins unless 2-deoxystreptamine was supplied exogenously in the fermentation medium.

The Genesis of this compound

The innovation by Rosi and colleagues was to feed this idiotrophic mutant not with the natural intermediate, but with a synthetic analog: streptamine. Streptamine differs from 2-deoxystreptamine by the presence of a hydroxyl group at the C-2 position. The biosynthetic machinery of the M. purpurea idiotroph, while unable to synthesize its own aminocyclitol, was capable of recognizing and incorporating the supplied streptamine into the gentamicin biosynthetic pathway. This resulted in the synthesis of a novel antibiotic complex, which they named 2-hydroxygentamicin.[1][2] Subsequent analysis revealed this complex to be composed primarily of this compound and C2.[1]

Quantitative Data: A Comparative Analysis

The biological activity of the 2-hydroxygentamicin C complex was evaluated and compared to the parent gentamicin C complex. The novel compound exhibited a broad spectrum of antibacterial activity, and notably, showed enhanced activity against certain gentamicin-resistant bacterial strains.[1][2]

| Organism | 2-Hydroxygentamicin C Complex | Gentamicin C Complex |

| Staphylococcus aureus Smith | 0.1 | 0.05 |

| Staphylococcus aureus Wintrop | 0.2 | 0.1 |

| Streptococcus pyogenes | 0.4 | 0.2 |

| Escherichia coli | 0.8 | 0.4 |

| Klebsiella pneumoniae | 0.4 | 0.2 |

| Proteus mirabilis | 1.6 | 0.8 |

| Pseudomonas aeruginosa | 1.6 | 0.8 |

Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL) of 2-Hydroxygentamicin C Complex and Gentamicin C Complex. Data is synthesized from the findings of Rosi et al. (1977).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the discovery and characterization of this compound, based on the original research and standard practices in the field.

Generation of the 2-Deoxystreptamine-Deficient Idiotroph

-

Mutagenesis: A culture of Micromonospora purpurea is exposed to a mutagenic agent (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) to induce random mutations in its genome.

-

Selection: The mutagenized population is then plated on a minimal medium devoid of 2-deoxystreptamine. Colonies that fail to grow are candidates for being 2-deoxystreptamine auxotrophs.

-

Screening: Candidate colonies are replica-plated onto minimal medium and minimal medium supplemented with 2-deoxystreptamine. Colonies that grow only on the supplemented medium are selected as potential 2-deoxystreptamine-deficient idiotrophs.

-

Confirmation: The selected mutants are grown in a fermentation medium with and without the addition of 2-deoxystreptamine. Antibiotic production is assayed, and strains that only produce gentamicin in the presence of 2-deoxystreptamine are confirmed as idiotrophs.

Mutational Biosynthesis of this compound

-

Inoculum Preparation: A seed culture of the confirmed M. purpurea 2-deoxystreptamine-deficient idiotroph is prepared by growing the microorganism in a suitable nutrient-rich broth.

-

Fermentation: The seed culture is used to inoculate a production fermentation medium. This medium is formulated to support the growth of the microorganism but lacks 2-deoxystreptamine.

-

Precursor Feeding: A sterile solution of streptamine is added to the fermentation broth at a predetermined time point during the growth phase of the microorganism.

-

Incubation: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the biosynthesis of the new antibiotic.

-

Harvest: At the end of the fermentation, the broth is harvested for the extraction and purification of the produced aminoglycoside.

Extraction and Purification of this compound

-

Broth Clarification: The harvested fermentation broth is first clarified by centrifugation or filtration to remove the microbial cells.

-

Cation Exchange Chromatography: The clarified broth, containing the positively charged aminoglycoside, is passed through a column packed with a cation exchange resin. The antibiotic binds to the resin, while neutral and negatively charged impurities are washed away.

-

Elution: The bound aminoglycoside is eluted from the resin using a solution with a high salt concentration or a change in pH.

-

Desalting and Concentration: The eluate containing the crude antibiotic is desalted and concentrated, for example, by reverse osmosis or vacuum evaporation.

-

Preparative High-Performance Liquid Chromatography (HPLC): The concentrated and desalted crude product is subjected to preparative HPLC to separate the different components of the 2-hydroxygentamicin complex, yielding purified this compound.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: A panel of clinically relevant bacterial strains is used for the assay.

-

Inoculum Preparation: The bacterial strains are grown to a specific optical density, and the cultures are diluted to a standardized cell density.

-

Serial Dilution: The purified this compound and the standard Gentamicin C1 are serially diluted in a liquid growth medium in microtiter plates.

-

Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

Observation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

Conclusion

The discovery of this compound stands as a testament to the power of innovative approaches in antibiotic research. By combining microbial genetics with synthetic chemistry, the technique of mutational biosynthesis has proven to be a valuable tool for the rational design of novel bioactive compounds. The successful incorporation of streptamine by a 2-deoxystreptamine-deficient idiotroph of Micromonospora purpurea not only yielded a new member of the gentamicin family but also opened the door for the creation of a diverse array of aminoglycoside analogs. This work continues to inspire modern efforts in synthetic biology and metabolic engineering aimed at combating the growing challenge of antibiotic resistance.

Contact: [Insert Contact Information]

###

References

An In-depth Technical Guide to the 2-Hydroxygentamicin C1 Biosynthesis Pathway in Micromonospora purpurea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gentamicin, a clinically significant aminoglycoside antibiotic produced by Micromonospora species, is a complex mixture of structurally related compounds. The primary producer, Micromonospora purpurea, synthesizes the gentamicin C complex, which includes major components C1, C1a, C2, C2a, and C2b. These components are crucial for treating severe Gram-negative bacterial infections. This technical guide provides a detailed exploration of the core biosynthetic pathway of gentamicin and delves into the mutational biosynthesis of 2-hydroxygentamicin C1, a derivative with potential for altered bioactivity and reduced toxicity.

The biosynthesis of gentamicin is a multi-step enzymatic process originating from the central aminocyclitol, 2-deoxystreptamine (2-DOS). However, through mutational biosynthesis, where a mutant strain of M. purpurea blocked in 2-DOS synthesis is supplied with an alternative precursor, novel gentamicin analogs can be generated. The feeding of streptamine, a hydroxylated analog of 2-DOS, to such a mutant leads to the production of the 2-hydroxygentamicin complex. This process highlights the substrate promiscuity of the downstream gentamicin biosynthetic enzymes.[1]

This document outlines the proposed biosynthetic pathway for this compound, summarizes the key enzymes and their functions, provides detailed experimental methodologies for relevant studies, and presents quantitative data where available.

Core Biosynthesis of the Gentamicin C Complex

The biosynthesis of the gentamicin C complex in Micromonospora purpurea is a complex, branched pathway involving a suite of enzymes encoded by the gen gene cluster. The pathway can be broadly divided into three stages: formation of the 2-deoxystreptamine (2-DOS) core, glycosylation to form the pseudotrisaccharide intermediate gentamicin X2, and subsequent divergent modifications to yield the final gentamicin C components.

Key Enzymes and Intermediates

The table below summarizes the key enzymes and their roles in the gentamicin C biosynthetic pathway. The promiscuity of these enzymes is critical for the biosynthesis of this compound when streptamine is provided as a precursor.

| Gene | Enzyme | Function |

| gtmA, B, C, D | 2-DOS Biosynthesis Enzymes | Catalyze the formation of 2-deoxystreptamine from glucose-6-phosphate. |

| genN | GenN | N-methyltransferase acting on the C-3" amino group of an early intermediate.[2][3] |

| genD1 | GenD1 | Radical SAM-dependent C-methyltransferase that converts gentamicin A to gentamicin X2.[2][3] |

| genK | GenK | Radical SAM-dependent C-methyltransferase that catalyzes the C-6' methylation of gentamicin X2, initiating the branch leading to gentamicins C1, C2, and C2a.[4][5][6][7] |

| genQ | GenQ | Flavin-linked dehydrogenase that oxidizes the C-6' position of both gentamicin X2 and G418.[4][5][6] |

| genB1 | GenB1 | The primary aminotransferase that converts the 6'-oxo intermediates to their corresponding 6'-amino forms (JI-20A and JI-20B).[4][5][6] |

| genB2 | GenB2 | A PLP-dependent enzyme that catalyzes the epimerization of gentamicin C2a to gentamicin C2.[4][5][6][8] |

| genB3 / genB4 | GenB3 / GenB4 | PLP-dependent enzymes involved in the complex 3',4'-didehydroxylation steps that convert JI-20A and JI-20B into the final gentamicin C components.[4][5][6][9] |

| genP | GenP | A phosphotransferase that initiates the didehydroxylation process by phosphorylating JI-20A and JI-20Ba.[9][10] |

| genL | GenL | A 6'-N-methyltransferase that converts gentamicin C2 to C1 and gentamicin C1a to C2b. This gene is located outside the main gen cluster.[2][3][7] |

Proposed Biosynthetic Pathway for this compound

The production of this compound is achieved through mutational biosynthesis. This process utilizes a mutant of M. purpurea that is unable to synthesize the natural 2-deoxystreptamine (2-DOS) core. When this mutant is fed streptamine, which contains an additional hydroxyl group at the C-2 position, the downstream biosynthetic enzymes act on this modified precursor.[1] This indicates a degree of substrate flexibility within the gentamicin biosynthetic machinery. The proposed pathway for this compound follows the same enzymatic steps as the native gentamicin C1 pathway, with the key difference being the presence of the 2-hydroxyl group on the aminocyclitol ring throughout the process.

Quantitative Data

Table 1: Major Components of the Gentamicin C Complex Produced by M. purpurea

| Component | Structure | Typical Percentage |

| Gentamicin C1 | C-6' and 6'-N methylated | Variable |

| Gentamicin C1a | Unmethylated at C-6' | Variable |

| Gentamicin C2 | C-6' methylated | Variable |

| Gentamicin C2a | C-6' methylated epimer of C2 | Variable |

| Gentamicin C2b | 6'-N methylated | Variable |

Note: The exact percentages of each component can vary depending on the strain and fermentation conditions.[11][12][13]

Experimental Protocols

Mutational Biosynthesis of this compound

This protocol is based on the methodology for producing novel aminoglycosides by feeding precursor analogs to a blocked mutant.[1]

Workflow Diagram:

Methodology:

-

Strain and Culture Conditions: A 2-deoxystreptamine-negative mutant of Micromonospora purpurea is used. The mutant is cultured in a suitable fermentation medium that supports growth but not gentamicin production without the addition of an aminocyclitol precursor. Typical media contain sources of carbon (e.g., starch, glucose), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.[14][15]

-

Precursor Feeding: Streptamine is added to the fermentation broth at a specific time point during the growth phase. The concentration of the fed precursor is optimized to maximize the yield of the desired product while minimizing toxicity to the cells.

-

Fermentation and Extraction: The fermentation is carried out for several days under controlled conditions of temperature, pH, and aeration. After the fermentation is complete, the culture broth is harvested, and the aminoglycosides are extracted. A common method involves adjusting the pH to acidic conditions, followed by cation-exchange chromatography to capture the basic aminoglycoside compounds.[16]

-

Purification and Analysis: The extracted compounds are further purified using techniques such as silica gel chromatography. The final purified products are analyzed and identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.[11][12][13][16][17][18][19]

In Vitro Enzyme Assays

To confirm the function of the biosynthetic enzymes and their promiscuity with 2-hydroxylated intermediates, in vitro assays are performed using purified recombinant enzymes.

Methodology:

-

Gene Cloning and Expression: The genes encoding the biosynthetic enzymes (e.g., genK, genQ, genB1, genL) are amplified from the genomic DNA of M. purpurea and cloned into an appropriate expression vector (e.g., pET series for E. coli expression). The recombinant proteins are then expressed in a suitable host, such as E. coli BL21(DE3).[20]

-

Protein Purification: The expressed proteins, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography). The purity of the enzyme is assessed by SDS-PAGE.

-

Enzyme Assay: The activity of the purified enzyme is assayed in a reaction mixture containing a suitable buffer, the substrate (the 2-hydroxylated intermediate), any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases, PLP for aminotransferases), and the purified enzyme. The reaction is incubated at an optimal temperature and then quenched.

-

Product Analysis: The reaction products are analyzed by LC-MS/MS to identify the formation of the expected product and to quantify the conversion.[3]

Gene Knockout for Pathway Elucidation

Targeted gene knockouts are essential for confirming the function of specific genes in the biosynthetic pathway.

Workflow Diagram:

Methodology:

-

Construction of the Knockout Vector: A suicide vector is typically used, which cannot replicate in Micromonospora. The vector contains a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation and Recombination: The knockout vector is introduced into M. purpurea through methods like intergeneric conjugation from E. coli or protoplast transformation. Homologous recombination leads to the replacement of the target gene with the resistance marker.

-

Selection and Verification: Transformants are selected based on the resistance marker. Successful gene replacement is confirmed by PCR analysis and Southern blotting to ensure the correct integration of the knockout cassette and the absence of the wild-type gene.[2][3]

-

Metabolite Analysis: The fermentation broth of the knockout mutant is analyzed by LC-MS/MS to observe the accumulation of biosynthetic intermediates before the blocked step and the disappearance of downstream products, thereby confirming the function of the knocked-out gene.[6]

Conclusion

The biosynthesis of this compound in Micromonospora purpurea is a prime example of how mutational biosynthesis can be leveraged to create novel antibiotic derivatives. The inherent substrate promiscuity of the gentamicin biosynthetic enzymes allows for the incorporation of streptamine, leading to a hydroxylated analog of the natural product. A thorough understanding of this pathway, the enzymes involved, and the experimental techniques to manipulate them is crucial for the rational design and engineering of new aminoglycoside antibiotics with potentially improved therapeutic properties. Further research into the kinetic characterization of the biosynthetic enzymes with these unnatural substrates will provide deeper insights for future metabolic engineering efforts.

References

- 1. Mutational biosynthesis by idiotrophs of Micromonospora purpurea. II. Conversion of non-amino containing cyclitols to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Specificity and Promiscuity at the Branch Point in Gentamicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specificity and promiscuity at the branch point in gentamicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. waters.com [waters.com]

- 13. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. msk.or.kr [msk.or.kr]

- 15. researchgate.net [researchgate.net]

- 16. Analytical profiling of biosynthetic intermediates involved in the gentamicin pathway of Micromonospora echinospora by high-performance liquid chromatography using electrospray ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

- 20. bioinformatics.unipr.it [bioinformatics.unipr.it]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxygentamicin C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic belonging to the gentamicin family. These antibiotics are well-established for their potent bactericidal activity against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related and well-characterized parent compound, Gentamicin C1, for comparative purposes. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of aminoglycoside antibiotics.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound and Gentamicin C1 are summarized in the table below. It is important to note that while the molecular formula and weight are specific to this compound, other experimental data are derived from studies on Gentamicin C1 and are provided here as a reference.

| Property | This compound | Gentamicin C1 |

| Molecular Formula | C21H43N5O8[1] | C21H43N5O7[2][3] |

| Molecular Weight | 493.59 g/mol [1] | 477.6 g/mol [2][3] |

| Melting Point | Not available | 94-100 °C[4] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Freely soluble in water[4]; Soluble in ethylene glycol, formamide[4] |

| pKa (amine groups) | Not available | Multiple values between 6.4 and 9.8 have been determined for the different amine groups.[5][6] |

Note: The addition of a hydroxyl group in this compound is expected to slightly increase its polarity and may influence its solubility and chromatographic behavior compared to Gentamicin C1.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively documented in publicly available literature. However, the general methodologies employed for the production and analysis of the gentamicin complex are well-established and can be adapted.

Synthesis of the Gentamicin C Complex

The industrial production of gentamicin is primarily achieved through fermentation of the actinomycete Micromonospora purpurea.[4][7] The biosynthesis of the various gentamicin C components is a complex enzymatic process. A generalized overview of this pathway is depicted in the diagram below. The production of 2-hydroxygentamicin variants can be achieved through mutational biosynthesis, where a specific gene in the biosynthetic pathway is inactivated and an analogue of the natural intermediate is supplied to the culture medium.[1]

Analytical Characterization

The analysis of gentamicin components is challenging due to their high polarity and lack of a strong UV chromophore. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and effective analytical technique.

A typical analytical workflow involves:

-

Sample Preparation: Extraction of the aminoglycosides from the sample matrix (e.g., fermentation broth, biological fluids). This can be achieved through solid-phase extraction (SPE).

-

Chromatographic Separation: Separation of the different gentamicin components using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is often necessary in reverse-phase chromatography to improve peak shape and retention.[8]

-

Detection and Quantification: Detection is typically performed using a mass spectrometer (e.g., triple quadrupole) operating in positive electrospray ionization (ESI) mode.[9][10][11] Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Visualizations

Gentamicin C Biosynthesis Pathway

The following diagram illustrates a simplified overview of the biosynthetic pathway leading to the formation of various Gentamicin C components.

Caption: Simplified biosynthetic pathway of the Gentamicin C complex.[12][13][14][15][16]

Analytical Workflow for Gentamicin Analysis

This diagram outlines a typical workflow for the analysis of gentamicin components from a sample matrix.

Caption: General experimental workflow for the analysis of gentamicin.[8][9][10][11][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gentamycin C1 | C21H43N5O7 | CID 441305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. unido.org [unido.org]

- 8. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. lcms.cz [lcms.cz]

- 12. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

2-Hydroxygentamicin C1: A Technical Deep Dive into its Mechanism of Action Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxygentamicin C1, an aminoglycoside antibiotic derived from a mutant strain of Micromonospora purpurea, demonstrates broad-spectrum activity against Gram-negative bacteria.[1] While detailed contemporary research on this specific analog is limited, its mechanism of action is understood to parallel that of its parent compound, gentamicin C1. This involves a multi-step process initiated by disruption of the bacterial outer membrane, followed by active transport into the cytoplasm and subsequent binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis and ultimately, cell death. This technical guide synthesizes the available information on this compound and extrapolates its mechanistic details based on the well-established actions of gentamicin and other aminoglycosides. Particular attention is given to its potential for enhanced activity against certain resistant strains, a key feature highlighted in early research.

Introduction to this compound

This compound is a semi-synthetic aminoglycoside antibiotic. It is produced through the mutational biosynthesis by idiotrophs of Micromonospora purpurea, the same organism that produces the gentamicin complex.[1] The key structural difference from gentamicin C1 is the presence of a hydroxyl group at the 2-position of the 2-deoxystreptamine ring. Early studies of a 2-hydroxygentamicin C complex, containing both C1 and C2 components, indicated that while its overall in vitro potency was less than the parent gentamicin C complex, it exhibited greater activity against select gentamicin C-resistant organisms.[1] This suggests that the 2-hydroxy modification may play a role in evading certain bacterial resistance mechanisms.

Proposed Mechanism of Action

The bactericidal activity of this compound against Gram-negative bacteria is believed to occur through a series of sequential events, characteristic of aminoglycoside antibiotics.

Outer Membrane Disruption and Uptake

The initial interaction of this compound with Gram-negative bacteria involves the disruption of the outer membrane. The polycationic nature of the aminoglycoside molecule is thought to displace divalent cations, such as Mg2+ and Ca2+, which are crucial for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. This displacement leads to increased membrane permeability, allowing the antibiotic to traverse this initial barrier.

Cytoplasmic Transport

Following its passage through the outer membrane, this compound enters the periplasmic space. Its subsequent transport across the inner cytoplasmic membrane into the bacterial cytoplasm is an active, energy-dependent process.

Ribosomal Binding and Inhibition of Protein Synthesis

The primary intracellular target of this compound is the bacterial ribosome, specifically the 16S rRNA of the 30S subunit. Binding occurs at the A-site, a critical region for decoding messenger RNA (mRNA). This interaction disrupts the fidelity of protein synthesis in several ways:

-

Codon Misreading: The binding of this compound induces a conformational change in the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Premature Termination: The antibiotic can also cause the premature release of the polypeptide chain from the ribosome.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA is hindered, further disrupting protein synthesis.

The culmination of these effects is the arrest of essential cellular processes and, ultimately, bacterial cell death.

Quantitative Data

| Organism | 2-Hydroxygentamicin C Complex (Potency relative to Gentamicin C Complex) |

| Escherichia coli | Less Potent |

| Klebsiella pneumoniae | Less Potent |

| Proteus mirabilis | Less Potent |

| Proteus vulgaris | Less Potent |

| Pseudomonas aeruginosa | Less Potent |

| Salmonella spp. | Less Potent |

| Shigella spp. | Less Potent |

| Gentamicin C-Resistant Strains | More Potent (in selected cases) |

Note: The original study did not provide specific Minimum Inhibitory Concentration (MIC) values in its abstract, but rather a qualitative comparison of potency.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to fully characterize the mechanism of action of this compound. These are based on established protocols for aminoglycoside antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a specific Gram-negative bacterium.

Methodology (Broth Microdilution):

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile deionized water) at a known concentration.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Ribosome Binding Assay

Objective: To quantify the binding affinity of this compound to the bacterial 30S ribosomal subunit.

Methodology (Nitrocellulose Filter Binding Assay):

-

Preparation of Ribosomes: 70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli MRE600) and dissociated into 30S and 50S subunits by dialysis against a low-magnesium buffer. The 30S subunits are then purified.

-

Radiolabeling of Antibiotic (Optional but recommended for high sensitivity): this compound can be radiolabeled (e.g., with tritium) to facilitate detection.

-

Binding Reaction: A constant concentration of 30S ribosomal subunits is incubated with varying concentrations of radiolabeled this compound in a suitable binding buffer at a specified temperature and for a set duration to reach equilibrium.

-

Filtration: The reaction mixture is passed through a nitrocellulose filter. The filter retains the ribosome-antibiotic complexes, while unbound antibiotic passes through.

-

Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The dissociation constant (Kd) is determined by plotting the amount of bound antibiotic against the concentration of free antibiotic and fitting the data to a binding isotherm.

Outer Membrane Permeability Assay

Objective: To assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

Methodology (NPN Uptake Assay):

-

Bacterial Culture: The Gram-negative bacterium of interest is grown to the mid-logarithmic phase.

-

Cell Preparation: The cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., HEPES buffer).

-

NPN Addition: The fluorescent probe 1-N-phenylnaphthylamine (NPN) is added to the cell suspension. NPN is weakly fluorescent in an aqueous environment but becomes highly fluorescent in the hydrophobic environment of a cell membrane.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

-

Addition of this compound: this compound is added to the cell suspension.

-

Fluorescence Monitoring: The increase in fluorescence is monitored over time. An increase in fluorescence indicates the uptake of NPN into the membrane, which is facilitated by the permeabilizing effect of the antibiotic.

-

Data Analysis: The rate and extent of the fluorescence increase are used as a measure of outer membrane permeabilization.

Visualizations

Caption: Proposed mechanism of action of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for Ribosome Binding Assay.

Resistance Mechanisms

Gram-negative bacteria can develop resistance to aminoglycosides, including what would be expected for this compound, through several mechanisms:

-

Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that inactivate the antibiotic through acetylation, phosphorylation, or adenylylation. The 2-hydroxy group on this compound may potentially hinder the activity of some of these enzymes, explaining its reported efficacy against certain gentamicin-resistant strains.

-

Altered Ribosomal Target: Mutations in the 16S rRNA can reduce the binding affinity of the antibiotic to its ribosomal target.

-

Reduced Permeability and Efflux: Changes in the outer membrane porins can limit the uptake of the antibiotic, and the expression of efflux pumps can actively transport the drug out of the cell.

Conclusion and Future Directions

This compound represents an intriguing aminoglycoside with potential advantages in combating certain forms of antibiotic resistance. While its core mechanism of action is likely conserved with that of gentamicin C1, the impact of the 2-hydroxy modification on its interaction with the bacterial ribosome, its susceptibility to resistance mechanisms, and its overall pharmacokinetic and pharmacodynamic profile warrants further investigation. Modern analytical techniques, including high-resolution structural biology and advanced spectroscopic methods, could provide a more detailed understanding of its molecular interactions. Further research is needed to isolate and test pure this compound to generate contemporary quantitative data and fully elucidate its therapeutic potential in an era of increasing antimicrobial resistance.

References

2-Hydroxygentamicin C1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic, a class of potent bactericidal agents effective against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of its core physicochemical properties, alongside detailed experimental protocols and an exploration of its biological context. The information presented herein is intended to support research and development efforts in the field of antibiotic drug discovery and development.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation |

| CAS Number | 60609-40-7 | [1] |

| Molecular Weight | 493.59 g/mol | [1] |

| Molecular Formula | C21H43N5O8 | [1] |

Biosynthesis and Synthesis

Biosynthesis of the Gentamicin C Complex

This compound is a component of the gentamicin C complex, which is produced by the bacterium Micromonospora purpurea. The biosynthesis of this complex is a multi-step enzymatic process starting from the central aminocyclitol scaffold, 2-deoxystreptamine (2-DOS).[2] The pathway involves a series of glycosylation, amination, methylation, and oxidation reactions catalyzed by a dedicated set of enzymes encoded within the gentamicin biosynthetic gene cluster.

The biosynthesis of the core components of the gentamicin C complex, from which this compound is derived, can be visualized as a branched pathway.

Caption: Gentamicin C Complex Biosynthesis Pathway.

Chemical Synthesis

Mechanism of Action

Like other aminoglycoside antibiotics, this compound is expected to exert its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action involves binding to the 30S ribosomal subunit.[2] This binding event interferes with the translation process in several ways:

-

Inhibition of protein synthesis initiation: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Induction of mRNA misreading: Binding of the antibiotic to the A-site of the 16S rRNA within the 30S subunit leads to the incorporation of incorrect amino acids, resulting in the production of non-functional or toxic proteins.

-

Disruption of the cell membrane: The accumulation of aberrant proteins in the bacterial cell membrane can lead to increased permeability and ultimately cell death.[3]

Caption: General Mechanism of Aminoglycoside Action.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

-

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 106 CFU/mL.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Add an equal volume of the diluted bacterial suspension to each well containing the antibiotic dilutions. The final bacterial concentration in each well should be approximately 7.5 x 105 CFU/mL.

-

Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.[4][5]

-

2. In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.

-

Materials:

-

This compound

-

E. coli S30 cell-free extract system

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently labeled amino acid)

-

Reaction buffer and energy source (ATP, GTP)

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Set up the in vitro transcription-translation reactions according to the manufacturer's protocol for the S30 extract system.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

Initiate the reactions by adding the plasmid DNA.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid).

-

Quantify the amount of incorporated radiolabeled or fluorescent amino acid using a scintillation counter or fluorescence plate reader, respectively.

-

The percentage of inhibition is calculated by comparing the signal from the antibiotic-treated reactions to the no-antibiotic control.[6][7]

-

3. Bacterial Cell Viability Assay

This protocol determines the bactericidal activity of an antibiotic over time.

-

Materials:

-

This compound

-

Bacterial strain of interest

-

Growth medium (e.g., Luria-Bertani broth)

-

Phosphate-buffered saline (PBS)

-

Agar plates

-

Incubator (37°C)

-

-

Procedure:

-

Grow an overnight culture of the bacterial strain in the appropriate growth medium.

-

Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.1.

-

Add this compound at a concentration several times its MIC to the bacterial culture. Include a no-antibiotic control.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile PBS.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C overnight.

-

Count the number of colony-forming units (CFUs) on the plates to determine the number of viable bacteria at each time point.

-

Plot the log10 CFU/mL versus time to generate a time-kill curve.[8]

-

Caption: Experimental Workflow for Antibiotic Characterization.

Signaling Pathways

The primary mechanism of action of aminoglycosides is the direct inhibition of protein synthesis. However, the downstream consequences of this inhibition and the production of aberrant proteins can trigger various cellular stress responses and signaling pathways in bacteria. While specific pathways affected by this compound have not been elucidated, studies on gentamicin and other aminoglycosides suggest the involvement of pathways related to:

-

Envelope Stress Response: The accumulation of misfolded proteins in the periplasm and outer membrane can activate stress response systems like the Cpx and σE pathways, which upregulate chaperones and proteases to mitigate the damage.

-

Oxidative Stress: There is evidence to suggest that aminoglycoside treatment can lead to the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, contributing to cell death.

-

DNA Damage Response: The oxidative stress induced by aminoglycosides can cause DNA damage, activating the SOS response pathway, which is involved in DNA repair.

Further research is required to delineate the specific signaling networks perturbed by this compound.

Conclusion

This compound is a member of the clinically important aminoglycoside class of antibiotics. This guide has provided key data and a framework for its further investigation. The detailed experimental protocols offer a starting point for researchers to assess its antimicrobial efficacy and elucidate its precise mechanism of action. A deeper understanding of its interactions with bacterial systems will be crucial for the potential development of this and other novel aminoglycoside derivatives to combat the growing threat of antibiotic resistance.

References

- 1. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gentamicin - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of protein synthesis by polypeptide antibiotics.. II. In vitro protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frederick.cancer.gov [frederick.cancer.gov]

Unraveling the Aminoglycosides: A Technical Deep Dive into Gentamicin C1 and 2-Hydroxygentamicin C1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between the well-established aminoglycoside antibiotic, gentamicin C1, and its lesser-known derivative, 2-Hydroxygentamicin C1. This document provides a comprehensive comparison of their chemical structures, mechanisms of action, and antibacterial activities, supplemented with detailed experimental protocols and visual diagrams to support further research and development in the field of novel antibiotics.

Structural Distinctions: The Critical Hydroxyl Group

The fundamental difference between gentamicin C1 and this compound lies in the substitution at the 2-position of the central aminocyclitol ring, 2-deoxystreptamine. In gentamicin C1, this position is a methylene group, whereas in this compound, it is substituted with a hydroxyl group, transforming the core to streptamine. This seemingly minor alteration has implications for the molecule's polarity and interaction with its ribosomal target.

Below are the chemical structures of both compounds for direct comparison.

Figure 1: Chemical Structure of Gentamicin C1

Caption: Chemical structure of Gentamicin C1, a major component of the gentamicin complex.

Figure 2: Inferred Chemical Structure of this compound

Caption: Inferred chemical structure of this compound, featuring a hydroxyl group at the 2-position of the aminocyclitol ring.

Mechanism of Action: Targeting the Bacterial Ribosome

Both gentamicin C1 and this compound belong to the aminoglycoside class of antibiotics and share a primary mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, inducing mistranslation of mRNA and ultimately leading to bacterial cell death.

The binding of these aminoglycosides to the A-site of the 16S rRNA within the 30S subunit is a critical step. The presence of the additional hydroxyl group in this compound may influence its binding affinity and interaction with the ribosomal target, potentially explaining its reported enhanced activity against certain resistant strains.

Figure 3: Aminoglycoside Mechanism of Action. This diagram illustrates the general mechanism of action for aminoglycosides, including gentamicin C1 and this compound, which involves uptake into the bacterial cell and subsequent disruption of protein synthesis by binding to the 30S ribosomal subunit.

Comparative Antibacterial Spectrum

While both compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, preliminary studies from the 1970s suggest that this compound possesses a significant advantage against certain gentamicin-resistant strains. This suggests that the structural modification may help it evade some common resistance mechanisms.

Table 1: Comparative Antibacterial Activity (Qualitative)

| Feature | Gentamicin C1 | This compound |

| Gram-Positive Activity | Broad-spectrum | Broad-spectrum |

| Gram-Negative Activity | Broad-spectrum | Broad-spectrum |

| Activity Against Gentamicin-Resistant Strains | Reduced or absent | Reportedly greater activity |

Note: This table is based on initial qualitative reports. Further quantitative studies are required for a definitive comparison.

Experimental Protocols

Mutational Biosynthesis of this compound

This protocol is based on the pioneering work of Rosi et al. (1977) and involves the use of an idiotrophic mutant of Micromonospora purpurea that requires an external source of 2-deoxystreptamine to produce gentamicin.

Materials:

-

Idiotrophic mutant of Micromonospora purpurea (2-deoxystreptamine-dependent)

-

Fermentation medium (e.g., soybean meal-glucose medium)

-

Streptamine

-

Standard fermentation equipment (shaker flasks, fermenters)

-

Analytical equipment for monitoring fermentation (pH meter, etc.)

Procedure:

-

Prepare and sterilize the fermentation medium.

-

Inoculate the medium with the idiotrophic mutant of M. purpurea.

-

Incubate the culture under appropriate conditions (e.g., 28-30°C, with shaking).

-

At a suitable point in the fermentation (e.g., after 24-48 hours of growth), add a sterile solution of streptamine to the culture.

-

Continue the fermentation for several days, monitoring for antibiotic production.

-

Harvest the fermentation broth for extraction and purification of the 2-hydroxygentamicin complex.

Figure 4: Mutational Biosynthesis Workflow. A simplified workflow for the production of this compound using an idiotrophic mutant of Micromonospora purpurea.

Separation and Identification of Gentamicin Components

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and analysis of gentamicin components and their derivatives.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid)

-

Reference standards for gentamicin components

-

Sample preparation reagents (e.g., solid-phase extraction cartridges)

Procedure:

-

Sample Preparation: Extract the gentamicin components from the fermentation broth or other matrices using solid-phase extraction.

-

Derivatization (Optional but recommended for UV detection): Derivatize the amino groups of the gentamicins with a UV-active chromophore (e.g., 2,4-dinitrofluorobenzene) to enhance detection.

-

HPLC Analysis: Inject the prepared sample onto the C18 column.

-

Gradient Elution: Run a suitable gradient of the mobile phase to separate the different components based on their hydrophobicity.

-

Detection: Monitor the elution of the components using the detector.

-

Identification and Quantification: Compare the retention times and spectral data of the unknown peaks with those of the reference standards to identify and quantify each component.

Future Directions and Conclusion

The discovery of this compound through mutational biosynthesis opened a new avenue for creating novel aminoglycoside antibiotics with potentially improved properties. The reported enhanced activity against some gentamicin-resistant bacteria warrants further investigation, especially in the current era of rising antimicrobial resistance.

Future research should focus on:

-

Quantitative Analysis: Performing detailed Minimum Inhibitory Concentration (MIC) studies of purified this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Toxicity Profiling: Evaluating the in vitro and in vivo toxicity of this compound, particularly its potential for nephrotoxicity and ototoxicity, which are known side effects of aminoglycosides.

-

Mechanism of Resistance Evasion: Investigating the molecular basis for the enhanced activity of this compound against resistant strains.

-

Synthetic Strategies: Developing efficient synthetic or semi-synthetic routes to produce this compound and its analogs for further structure-activity relationship studies.

The Production of 2-Hydroxygentamicin C1: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of 2-Hydroxygentamicin C1, a clinically significant component of the gentamicin C antibiotic complex. This document details the fermentation processes for its production by Micromonospora species, outlines detailed protocols for its purification, and presents a visual representation of its biosynthetic pathway. All quantitative data has been consolidated into tables for clarity and comparative analysis.

Natural Sources and Fermentation

This compound is a naturally occurring aminoglycoside antibiotic produced by the Gram-positive bacterium Micromonospora purpurea and other related Micromonospora species, such as Micromonospora echinospora.[1][2] It is a component of the broader gentamicin C complex, which primarily includes gentamicins C1, C1a, C2, C2a, and C2b.[1][3] The production of this complex is achieved through submerged aerobic fermentation.

Fermentation Parameters

Successful fermentation of Micromonospora purpurea for gentamicin production is dependent on carefully controlled environmental and nutritional factors. Key parameters include the composition of the culture medium, pH, temperature, and aeration. Organic nitrogen sources are generally preferred over inorganic sources for optimal antibiotic yield.[4]

Table 1: Fermentation Media Composition for Gentamicin Production

| Component | Concentration | Role | Reference |

| Carbon Source | |||

| Potato Starch | 0.75% (w/v) | Primary carbon and energy source | [4] |

| Dextrose | 40 g/L | Alternative primary carbon source | [5] |

| Nitrogen Source | |||

| Soy bean Meal | 0.5% (w/v) | Primary organic nitrogen source | [4][6] |

| Fodder Yeast | 2-6 g/L | Alternative organic nitrogen source | [4] |

| Inorganic Salts | |||

| CaCO₃ | 0.4% (w/v) | pH buffering agent | [4] |

| K₂HPO₄ | 0.12% (w/v) | Phosphate source | [4] |

| FeSO₄ | 0.003% (w/v) | Trace metal | [4] |

| CoCl₂ | 0.0001% (w/v) - 0.006 g/L | Stimulates gentamicin production | [4][6] |

Table 2: Optimal Fermentation Conditions

| Parameter | Optimal Value | Reference |

| Initial pH | 7.0 - 7.5 | [4] |

| Temperature | 28°C - 37°C | [7] |

| Aeration | Maintained with rotary shaker (e.g., 280 rpm) | [6] |

| Inoculum | 6.0% (v/v) | [4] |

| Fermentation Time | 120 hours | [4] |

Production Yields

The yield of the gentamicin C complex can be significantly influenced by the specific strain of Micromonospora and the precise fermentation conditions. Optimization of media components has been shown to increase production. For instance, in one study, an optimized medium resulted in a 1.2-fold increase in gentamicin production compared to a basal medium.[4] Another study employing a factorial design to optimize media constituents achieved a maximum gentamicin concentration of 408.88 µg/ml.[4] A 1980 UNIDO report detailed a fermentation process yielding approximately 850 mcg/ml of the gentamicin complex.[7]

Biosynthesis of Gentamicin C Complex

The biosynthesis of the gentamicin C components is a complex enzymatic process. The final stages of the pathway, which lead to the various C components, begin with the common intermediate, gentamicin X2. The pathway then bifurcates, with one branch leading to the C2-type components and the other to the C1-type components, including this compound (gentamicin C1).

Caption: Late-stage biosynthesis of the Gentamicin C complex from the common precursor Gentamicin X2.

The key enzymatic steps in the conversion of Gentamicin X2 to this compound are:

-

C-6' Methylation: The enzyme GenK methylates Gentamicin X2 to produce G418, initiating the C2-type pathway.[3]

-

Series of Transformations: A cascade of enzymatic reactions involving GenQ and GenB1 converts G418 to the intermediate JI-20B.[3]

-

Didehydroxylation: The enzymes GenP, GenB3, and GenB4 are responsible for the removal of two hydroxyl groups to form Gentamicin C2a.[8][9]

-

Epimerization: GenB2 catalyzes the epimerization of Gentamicin C2a to Gentamicin C2.[3]

-

N-Methylation: Finally, the N-methyltransferase GenL methylates the 6'-N position of Gentamicin C2 to yield this compound (Gentamicin C1).[1][3]

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic separation. As it is produced as part of a complex of structurally similar compounds, the purification process is challenging.

General Workflow

The overall workflow for isolating the gentamicin C complex and separating its components is as follows:

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

The following sections provide a synthesized protocol based on methodologies described in the literature.

This initial step aims to separate the gentamicin complex from the mycelia and other components of the fermentation broth.

-

Acidification: Adjust the pH of the fermentation broth to 2.0 with sulfuric acid. This step helps to release the gentamicin that may be bound to the mycelia.[7]

-

Mycelial Separation: The acidified broth is then filtered or centrifuged to remove the mycelial cake. The resulting supernatant contains the dissolved gentamicin complex.[7][10]

-

Cation Exchange Chromatography: The clarified supernatant is passed through a cation exchange resin column (e.g., Amberlite IRC-50 or DOWEX 50WX8-200).[10][11] The basic aminoglycosides bind to the acidic resin.

-

Washing: The column is washed with deionized water to remove unbound impurities.[10]

-

Elution: The bound gentamicin complex is eluted from the resin using a basic solution, typically 1 M ammonium hydroxide.[10]

-

Concentration: The eluate containing the crude gentamicin complex is concentrated, often using a rotary evaporator.

The separation of the individual components of the gentamicin C complex is typically achieved by silica gel chromatography.

-

Sample Preparation: The concentrated crude gentamicin complex is dissolved in a suitable solvent system. A common system is a mixture of isopropanol, chloroform, and 17% ammonium hydroxide (in a 1:2:1 ratio).[11]

-

Chromatography: The dissolved sample is loaded onto a silica gel column.

-

Elution: The components are separated by eluting with a mobile phase. A frequently used mobile phase is the lower phase of a solvent system composed of chloroform, methanol, and 17% ammonium hydroxide (2:1:1 v/v).[4]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the different gentamicin components. This can be done using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

-

Final Purification: Fractions containing pure this compound are pooled and concentrated to yield the final product. The purity can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.[11]

Conclusion

The production of this compound is a well-established process rooted in the fermentation of Micromonospora purpurea. While the fermentation process itself requires careful optimization of media and environmental conditions to maximize yield, the subsequent isolation and purification present a significant challenge due to the presence of other closely related gentamicin components. The detailed biosynthetic pathway provides a roadmap for potential metabolic engineering approaches to enhance the production of specific components like this compound. The methodologies outlined in this guide, drawn from established scientific literature, provide a robust framework for researchers and professionals in the field of drug development and antibiotic production.

References

- 1. Enzymology of Gentamicin Biosynthesis [repository.cam.ac.uk]

- 2. novapublishers.com [novapublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3091572A - Gentamycin and method of production - Google Patents [patents.google.com]

- 6. msk.or.kr [msk.or.kr]

- 7. unido.org [unido.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trace.tennessee.edu [trace.tennessee.edu]

Methodological & Application

Synthesis and Purification of 2-Hydroxygentamicin C1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 2-Hydroxygentamicin C1, a key component of the gentamicin antibiotic complex. The information compiled is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in obtaining this compound for further studies.

Introduction

This compound, commonly known as Gentamicin C1, is a major component of the gentamicin complex, a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1] The "2-Hydroxy" designation refers to the hydroxyl group present at the 2-position of the central 2-deoxystreptamine (2-DOS) ring, a characteristic structural feature of this class of antibiotics.[2][3][4][5] Gentamicin C1, along with other components like C1a and C2, exhibits potent antibacterial activity against a wide range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, leading to the inhibition of protein synthesis.

Due to the complexity of the gentamicin mixture produced during fermentation, the isolation of individual components like this compound is crucial for detailed structure-activity relationship (SAR) studies, toxicological assessments, and the development of new semisynthetic aminoglycoside derivatives with improved efficacy and reduced side effects.

This document outlines two primary approaches for obtaining this compound: microbial fermentation followed by purification, and a total chemical synthesis route.

Methods Overview

The acquisition of pure this compound can be achieved through two main routes:

-

Fermentation and Purification: This is the traditional and most common method, involving the cultivation of a gentamicin-producing strain of Micromonospora purpurea and subsequent separation of the gentamicin components from the fermentation broth.

-

Chemical Synthesis: A multi-step chemical synthesis provides an alternative route that allows for greater control and the potential for analog synthesis. A known pathway starts from the related aminoglycoside, sisomicin.

The following sections provide detailed protocols for both approaches.

Fermentation and Purification Protocol

Fermentation of Micromonospora purpurea

This protocol is a general guideline for the production of the gentamicin complex. Optimization of media components and fermentation parameters is often required to maximize yield.

Materials:

-

Micromonospora purpurea strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (specific composition can vary, but typically contains a carbon source like dextrin, a nitrogen source like soybean meal, and mineral salts)

-

Shaker incubator

-

Fermenter

Protocol:

-

Seed Culture Preparation: Inoculate a loopful of Micromonospora purpurea from a slant into a flask containing seed culture medium. Incubate at 30-35°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v). Maintain the fermentation at 30-35°C with controlled aeration and agitation for 5-7 days. Monitor pH and nutrient levels throughout the process.

-

Harvesting: After the fermentation is complete (as determined by antibiotic activity assay), harvest the broth by centrifugation or filtration to remove the microbial biomass. The supernatant contains the gentamicin complex.

Purification of this compound from Fermentation Broth

The purification of individual gentamicin components is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity this compound.

Materials:

-

Harvested fermentation broth

-

Cation-exchange resin

-

Elution buffers (e.g., ammonium hydroxide solutions of increasing concentration)

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

Protocol:

-

Initial Capture: Adjust the pH of the clarified fermentation broth to neutral or slightly basic and apply it to a cation-exchange chromatography column. Wash the column with water to remove unbound impurities.

-

Elution from Ion Exchange: Elute the bound aminoglycosides using a stepwise or gradient elution with an appropriate buffer, such as aqueous ammonium hydroxide. Collect fractions and assay for antibiotic activity to pool the gentamicin-containing fractions.

-

Preparative HPLC Separation: Concentrate the pooled fractions and subject them to preparative reversed-phase HPLC. The separation of gentamicin components is challenging due to their structural similarity. A common approach involves the use of an ion-pairing agent in the mobile phase.

-

HPLC Conditions:

-

Column: Preparative Reversed-Phase C18 column

-

Mobile Phase: A gradient of acetonitrile in water containing a low concentration of trifluoroacetic acid (TFA) as an ion-pairing agent (e.g., 0.1% TFA).

-

Detection: UV at a low wavelength (e.g., 205-215 nm) or ELSD.

-

-

-

Fraction Collection and Analysis: Collect fractions corresponding to the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.

-

Desalting and Lyophilization: Pool the pure fractions, remove the HPLC solvents and TFA (e.g., by lyophilization or other suitable methods), and then lyophilize the aqueous solution to obtain pure this compound as a white, water-soluble powder.

Chemical Synthesis Protocol

A reported chemical synthesis of Gentamicin C1 starts from sisomicin. This multi-step synthesis requires expertise in organic synthetic chemistry.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for Gentamicin C1 from Sisomicin.

Protocol:

The synthesis involves several key transformations starting from sisomicin:

-

Formation of a Key Intermediate: Sisomicin is converted to a key intermediate through a seven-step sequence as previously described in the literature.

-

Formation of Sulfinyl Imine: The acetal protecting group of the intermediate is cleaved using trifluoroacetic acid in wet dichloromethane. The resulting compound is then treated with (R)-tert-butylsulfinamide and potassium hydrogen sulfate to form a sulfinyl imine.

-

Epimerization and Conformational Inversion: The crude sulfinyl imine is treated with diazabicycloundecene (DBU) to induce epimerization at the C5' position and inversion of the conformation.

-

6'-C-Methylation: The product from the previous step is reacted with methyl magnesium chloride at low temperature (-60°C) to introduce the methyl group at the 6'-position, yielding a mixture of diastereomers.

-

Separation of Diastereomers: The diastereomeric products are separated by column chromatography.

-

Deprotection: The separated desired isomer is subjected to a final deprotection step to yield this compound.

Quantitative Data:

| Step | Product | Yield |

| Sulfinyl Imine Formation & Epimerization | Epimerized Intermediate | 69% (over 3 steps) |

| 6'-C-Methylation | 6'-C-methylated product (desired isomer) | 65% |

| 6'-C-Methylation | 6'-C-methylated product (other isomer) | 12% |

Purification and Characterization

Purification Workflow Diagram

References

- 1. davidpublisher.com [davidpublisher.com]

- 2. Combinatorial biosynthesis of novel aminoglycoside antibiotics via pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoglycosides: From Antibiotics to Building Blocks for the Synthesis and Development of Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gentamycin C1 | C21H43N5O7 | CID 441305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of 2-Hydroxygentamicin C1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxygentamicin C1 is an aminoglycoside antibiotic belonging to the gentamicin group, known for its activity against both Gram-positive and Gram-negative bacteria.[1] This document provides detailed protocols for determining the in vitro antibacterial susceptibility of this compound. The primary methods described are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method. These protocols are based on established guidelines for aminoglycoside susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7][8][9][10][11][12]

Mechanism of Action:

Gentamicin and its derivatives, including this compound, exert their antibacterial effect by binding to the 30S ribosomal subunit in bacteria.[13] This binding interferes with protein synthesis, ultimately leading to bacterial cell death.

Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15]

Materials:

-

This compound

-

Sterile 96-well microtiter plates[14]

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested.[16]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] This can be done using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.10).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][17]

-

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations of the test compound.

-

Column 11 will serve as the growth control (no antibiotic) and column 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well (columns 1-11), achieving a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control wells (column 12).

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15][18]

-

-

Interpretation of Results:

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22]

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile micropipettes and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.[20]

-

Spot-inoculate the aliquot onto a sterile TSA plate.

-

Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

-

-

Interpretation of Results:

Data Presentation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | |

| Pseudomonas aeruginosa | 27853 | |

| Staphylococcus aureus | 29213 | |

| Enterococcus faecalis | 29212 | |

| Klebsiella pneumoniae | 13883 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |

| Escherichia coli | 25922 | ||

| Pseudomonas aeruginosa | 27853 | ||

| Staphylococcus aureus | 29213 | ||

| Enterococcus faecalis | 29212 | ||

| Klebsiella pneumoniae | 13883 |

Interpretation of MBC/MIC Ratio:

-

Bactericidal: MBC/MIC ≤ 4

-

Bacteriostatic: MBC/MIC > 4

Experimental Workflow Diagram

Workflow for MIC and MBC determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aminoglycosides: an update on indications, dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sapg.scot [sapg.scot]

- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 5. clsi.org [clsi.org]

- 6. aurosan.de [aurosan.de]

- 7. goums.ac.ir [goums.ac.ir]